REACTION_SMILES
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[Br:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18].[C:19]([O:20][O:21][C:22](=[O:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)(=[O:30])[c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[C:37]([Cl:38])([Cl:39])([Cl:40])[Cl:41].[CH3:1][c:2]1[cH:3][c:4]([C:8]([CH3:9])=[O:10])[cH:5][cH:6][cH:7]1>>[CH2:1]([c:2]1[cH:3][c:4]([C:8]([CH3:9])=[O:10])[cH:5][cH:6][cH:7]1)[Br:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccc(C)c1
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Name
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Type
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product
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Smiles
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CC(=O)c1cccc(CBr)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |